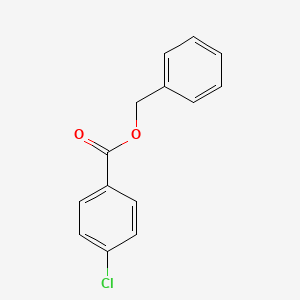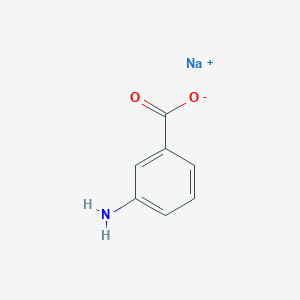
2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester
Vue d'ensemble
Description
2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester is an organic compound with the molecular formula C12H16O3. It is a derivative of 2,2-dimethylpropanoic acid, where the carboxylic acid group is esterified with 4-methoxyphenol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the esterification reaction between 2,2-dimethylpropanoic acid and 4-methoxyphenol. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified to obtain the desired ester.
Industrial Production Methods: In an industrial setting, the synthesis of 2,2-dimethylpropanoic acid, 4-methoxyphenyl ester may involve continuous flow reactors or large-scale batch reactors to handle the increased volume of reactants. The process may also include additional purification steps, such as distillation or recrystallization, to ensure the final product meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2,2-dimethylpropanoic acid and 4-methoxyphenol.
Reduction: The compound can be reduced to form the corresponding alcohol derivative.
Oxidation: The ester can be oxidized to produce carboxylic acid derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Major Products Formed:
Hydrolysis: 2,2-Dimethylpropanoic acid and 4-methoxyphenol.
Reduction: 2,2-Dimethylpropanol derivative.
Oxidation: Carboxylic acid derivatives.
Applications De Recherche Scientifique
2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound may be utilized in biochemical studies to understand enzyme mechanisms or metabolic pathways.
Industry: The ester can be used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester exerts its effects depends on its specific application. For example, in drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester can be compared with other similar esters, such as:
2,2-Dimethylpropanoic acid, phenyl ester: This compound differs only in the substitution of the phenol group, which can affect its reactivity and applications.
2,2-Dimethylpropanoic acid, 4-hydroxyphenyl ester: The presence of a hydroxyl group instead of a methoxy group can lead to different chemical properties and uses.
Propriétés
IUPAC Name |
(4-methoxyphenyl) 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)11(13)15-10-7-5-9(14-4)6-8-10/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIMJPKPWCJCKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00312372 | |
| Record name | 2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00312372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19820-47-4 | |
| Record name | NSC254050 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254050 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dimethylpropanoic acid, 4-methoxyphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00312372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]acetonitrile](/img/structure/B7882301.png)

![2-[(2,3-Dimethoxyphenyl)methyl]butanoic acid](/img/structure/B7882328.png)
![ethyl (2Z)-2-[(3-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B7882337.png)

![Butyl 3-[(2-chloroacetyl)amino]benzoate](/img/structure/B7882356.png)
![5-[1-(3-Hydroxy-phenyl)-meth-(Z)-ylidene]-2-thioxo-imidazolidin-4-one](/img/structure/B7882358.png)







